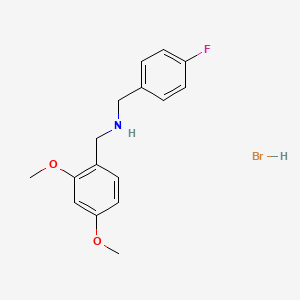

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide

CAS No.: 1051369-28-8

Cat. No.: VC7271929

Molecular Formula: C16H19BrFNO2

Molecular Weight: 356.235

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1051369-28-8 |

|---|---|

| Molecular Formula | C16H19BrFNO2 |

| Molecular Weight | 356.235 |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide |

| Standard InChI | InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(16(9-15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H |

| Standard InChI Key | NEIWABMEZVDLKH-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central amine group bonded to two aromatic benzyl moieties:

-

2,4-Dimethoxybenzyl group: A benzene ring substituted with methoxy (-OCH) groups at the 2- and 4-positions.

-

4-Fluorobenzyl group: A benzene ring with a fluorine atom at the 4-position.

The hydrobromide salt form enhances stability and solubility, a common strategy in pharmaceutical chemistry.

Table 1: Key Structural and Physical Properties

The fluorine atom and methoxy groups introduce electronic effects that influence reactivity. The LogP (3.38) suggests moderate lipophilicity, enabling membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step alkylation process:

-

Primary Amine Formation: Reacting 2,4-dimethoxybenzylamine with 4-fluorobenzyl bromide in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) .

-

Salt Formation: Treating the free amine with hydrobromic acid to yield the hydrobromide salt.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2,4-Dimethoxybenzylamine, 4-Fluorobenzyl bromide, NaH, THF, 0°C → RT | 55–70% |

| 2 | HBr (48% aq.), Diethyl ether, 0°C | 85–90% |

Parallel synthesis methods, as described for analogous benzylamine derivatives, enable scalability and purity >95% .

Structural Confirmation

-

NMR Spectroscopy: -NMR signals at δ 3.81 ppm (methoxy groups) and δ 7.20 ppm (fluorobenzyl aromatic protons) confirm substitution patterns .

-

Mass Spectrometry: ESI-MS ([M+H] at m/z 356.23) aligns with the molecular formula.

Applications in Pharmaceutical Chemistry

Antiparasitic Activity

Structural analogs of this compound, such as 6-benzylthioinosine, exhibit subversive substrate activity against Toxoplasma gondii adenosine kinase, a key enzyme in purine salvage pathways . While direct data for this compound is limited, its structural similarity suggests potential as a selective anti-toxoplasma agent with low human cytotoxicity .

Cancer Research

Benzylamine derivatives are explored as prostate cancer inhibitors. The fluorine atom enhances binding affinity to enzymatic targets, while methoxy groups improve pharmacokinetic properties .

| Parameter | Rating |

|---|---|

| Skin Irritation | Category 2 |

| Eye Damage | Category 1 |

Comparative Analysis with Analogues

Substituent Effects

-

2,3-Dimethoxy vs. 2,4-Dimethoxy: The 2,4-substitution pattern in this compound reduces steric hindrance compared to 2,3-dimethoxy analogs, enhancing reactivity in electrophilic substitutions .

-

Fluoro vs. Methoxy: Fluorine’s electronegativity increases metabolic stability relative to methoxy-substituted derivatives .

Table 4: Key Analogues and Properties

| Compound | CAS | Molecular Weight | LogP |

|---|---|---|---|

| (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine HBr | 1609404-39-8 | 356.23 | 3.40 |

| Benzyl-(4-methoxybenzyl)amine | 14429-02-8 | 227.30 | 3.38 |

Future Directions

Biological Screening

-

In vitro assays against T. gondii and cancer cell lines.

-

ADMET profiling to assess bioavailability and toxicity.

Material Science Applications

Exploration as a ligand in asymmetric catalysis due to chiral centers introduced by the benzyl groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume